molecular formula C16H14O2 B12301433 trans-2-([1,1'-Biphenyl]-2-yl)cyclopropane-1-carboxylic acid

trans-2-([1,1'-Biphenyl]-2-yl)cyclopropane-1-carboxylic acid

Cat. No.: B12301433
M. Wt: 238.28 g/mol
InChI Key: QCIIBJDRYZJDSW-UHFFFAOYSA-N
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Description

trans-2-([1,1’-Biphenyl]-2-yl)cyclopropane-1-carboxylic acid: is a compound characterized by the presence of a cyclopropane ring substituted with a biphenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-([1,1’-Biphenyl]-2-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, such as a biphenyl derivative, followed by functional group transformations to introduce the carboxylic acid moiety. Common synthetic routes include:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, trans-2-([1,1’-Biphenyl]-2-yl)cyclopropane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology and Medicine: Its structural features can be exploited to create molecules with specific biological activities, such as enzyme inhibitors or receptor modulators .

Industry: In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactivity and versatility make it valuable for various manufacturing processes .

Mechanism of Action

The mechanism by which trans-2-([1,1’-Biphenyl]-2-yl)cyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropane ring and biphenyl group contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • trans-2-Phenylcyclopropane-1-carboxylic acid
  • cis-2-Phenylcyclopropane-1-carboxylic acid
  • trans-2-([1,1’-Biphenyl]-4-yl)cyclopropane-1-carboxylic acid

Comparison: Compared to similar compounds, trans-2-([1,1’-Biphenyl]-2-yl)cyclopropane-1-carboxylic acid is unique due to the position of the biphenyl group, which influences its chemical reactivity and biological activity. The specific arrangement of substituents can affect the compound’s stability, solubility, and interaction with other molecules .

Properties

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

2-(2-phenylphenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C16H14O2/c17-16(18)15-10-14(15)13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9,14-15H,10H2,(H,17,18)

InChI Key

QCIIBJDRYZJDSW-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C(=O)O)C2=CC=CC=C2C3=CC=CC=C3

Origin of Product

United States

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